sideroxylonal C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sideroxylonal C is a formylated phloroglucinol compound (FPC) found in the leaves and flower buds of certain Eucalyptus species . It is known for its potent antifeedant properties against mammals and insects . The compound’s structure is characterized by multiple formyl and hydroxyl groups, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sideroxylonal C can be isolated from the leaves of Eucalyptus melliodora using a combination of solvent extraction and chromatographic techniques . The leaves are typically extracted with a mixture of ethanol and hexane, followed by purification through chromatography . The compound can also be synthesized through the formylation of phloroglucinol derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Eucalyptus foliage. The process includes sonication-assisted extraction with solvents like methanol and acetonitrile, followed by high-performance liquid chromatography (HPLC) for purification . This method is efficient and allows for the extraction of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Sideroxylonal C undergoes various chemical reactions, including oxidation, reduction, and substitution . The aldehyde groups in its structure are particularly reactive and can form Schiff bases with amines .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the formyl and hydroxyl groups .
Major Products
The major products formed from reactions involving this compound include various derivatives with modified functional groups. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sideroxylonal C has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sideroxylonal C involves its interaction with amine groups on critical molecules in the gastrointestinal tract of herbivores . The aldehyde groups form Schiff bases with these amines, leading to a loss of metabolic function and resulting in antifeedant effects . This interaction can cause colic, nausea, and anorexia in the affected organisms .
Comparison with Similar Compounds
Similar Compounds
Sideroxylonal A: Another formylated phloroglucinol compound with similar antifeedant properties.
Sideroxylonal B: A less common isomer with similar biological activity.
Grandinal: A structural variant of sideroxylonals with distinct chemical properties.
Uniqueness
Sideroxylonal C is unique due to its specific stereochemistry and the presence of multiple formyl and hydroxyl groups, which contribute to its potent biological activity . Its ability to form stable Schiff bases with amines sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H28O10 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26-/m1/s1 |
InChI Key |
PHQDMQGEKNBIPF-RAFFTOIBSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Synonyms |
sideroxylonal sideroxylonal C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.